n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide
Overview
Description
n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide: is an organic compound that features a tert-butyl group, a cyanopyridine moiety, and a sulfonamide group
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been found to interact with various enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and calcium signaling, respectively .
Mode of Action
It’s known that the tert-butyl group in other compounds can undergo oxidation by cytochrome p450 enzymes (cyps), leading to various metabolites . This suggests that n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide might interact with its targets through similar mechanisms, potentially leading to changes in the activity or function of these targets.
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to protein synthesis, glycolysis, protein maturation, and calcium signaling .
Pharmacokinetics
Compounds with a tert-butyl group are known to undergo metabolism by cyps, leading to various metabolites . This suggests that this compound might have similar pharmacokinetic properties.
Result of Action
Based on the potential targets and pathways, it’s plausible that this compound could influence various biological processes, potentially leading to changes in protein synthesis, energy production, protein maturation, and calcium signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide typically involves the reaction of tert-butyl amines with cyanopyridine derivatives under specific conditions. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The cyanopyridine moiety can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein functions. Its sulfonamide group is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its structural features allow it to interact with specific molecular targets, potentially leading to the development of new drugs for treating diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
- n-(Tert-butyl)-5-cyanopyridine-3-carboxamide
- n-(Tert-butyl)-5-cyanopyridine-3-thiol
- n-(Tert-butyl)-5-cyanopyridine-3-phosphate
Comparison: Compared to these similar compounds, n-(Tert-butyl)-5-cyanopyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group is known for its ability to form strong hydrogen bonds, making it a valuable functional group in drug design and development. Additionally, the presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in various reactions.
Properties
IUPAC Name |
N-tert-butyl-5-cyanopyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-10(2,3)13-16(14,15)9-4-8(5-11)6-12-7-9/h4,6-7,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIBGHBZOQVYOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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